dimethyl 1-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate

Description

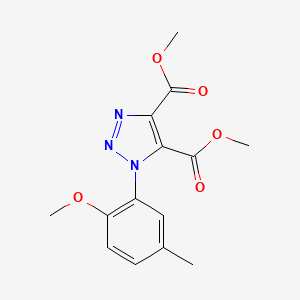

Dimethyl 1-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate is a heterocyclic compound featuring a 1,2,3-triazole core substituted at the 1-position with a 2-methoxy-5-methylphenyl group and esterified at positions 4 and 5 with methyl carboxylate groups.

Properties

IUPAC Name |

dimethyl 1-(2-methoxy-5-methylphenyl)triazole-4,5-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O5/c1-8-5-6-10(20-2)9(7-8)17-12(14(19)22-4)11(15-16-17)13(18)21-3/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKTRYDDBDJVHSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)N2C(=C(N=N2)C(=O)OC)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dimethyl 1-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate typically involves multiple steps, starting with the preparation of the starting materials. One common method is the reaction of 2-methoxy-5-methylphenyl hydrazine with a suitable diazo compound under acidic conditions to form the triazole ring. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process is optimized to maximize yield and minimize by-products. Purification steps, such as recrystallization or chromatography, are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: Dimethyl 1-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and features a triazole ring that is integral to its biological activity. The presence of the methoxy and methyl groups enhances its lipophilicity and biological interactions. The compound's structure can be represented as follows:

Antimicrobial Activity

Research indicates that 1,2,3-triazole derivatives exhibit significant antimicrobial properties. The triazole ring has been associated with antifungal and antibacterial activities due to its ability to inhibit key enzymes in microbial metabolism. Dimethyl 1-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate has shown promise in preliminary studies as an effective agent against various pathogens.

Anticancer Properties

The compound’s structure allows it to interact with biological targets involved in cancer progression. Studies have demonstrated that triazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways. Ongoing research aims to elucidate the mechanisms through which this compound exerts its anticancer effects.

Neuroprotective Effects

Recent findings suggest that triazole compounds may possess neuroprotective properties. They are being investigated for their potential to mitigate neurodegenerative diseases by inhibiting enzymes related to oxidative stress and inflammation.

Pesticidal Activity

Triazole compounds are recognized for their fungicidal properties. This compound can be explored as a novel pesticide or fungicide due to its ability to disrupt fungal cell wall synthesis or inhibit spore germination.

Plant Growth Regulators

There is growing interest in utilizing triazole derivatives as plant growth regulators. These compounds can influence plant metabolism and development by modulating hormone levels or stress responses.

Synthesis of Functional Materials

The unique chemical properties of this compound allow it to be used in the synthesis of functional materials such as polymers and nanomaterials. Its application in creating coatings or composites with enhanced mechanical or thermal properties is under investigation.

Case Studies

Mechanism of Action

The mechanism by which dimethyl 1-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate exerts its effects involves its interaction with molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The specific pathways involved depend on the biological context and the target molecule.

Comparison with Similar Compounds

Research Implications and Challenges

- Availability : The discontinuation of the target compound and analogues (Evidences 3, 4, 7) underscores challenges in sourcing research materials, necessitating in-house synthesis.

- Crystallography : SHELX software remains pivotal for structural elucidation of such compounds, enabling precise determination of substituent effects on crystal packing .

Biological Activity

Dimethyl 1-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate (CAS Number: 895645-36-0) is a compound of interest due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

Synthesis

The compound is synthesized using a "click chemistry" approach involving the reaction of azides with alkynes to form triazoles. This method is favored for its efficiency and the ability to create diverse libraries of compounds rapidly. The synthesis typically involves the following steps:

- Preparation of the Azide : The corresponding alkynes are reacted with sodium azide under controlled conditions.

- Formation of Triazole : The azide undergoes cycloaddition with the alkyne to form the triazole structure.

- Carboxylation : The resulting triazole is then treated with appropriate reagents to introduce the carboxylate groups.

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. In vitro studies have shown that it can induce apoptosis and inhibit cell proliferation through several mechanisms:

- Thymidylate Synthase Inhibition : Similar compounds have been noted for their ability to inhibit thymidylate synthase (TS), a critical enzyme in DNA synthesis. This inhibition leads to reduced dTTP levels and triggers apoptosis in cancer cells .

- Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest at various phases, particularly in the G0/G1 phase, which is crucial for preventing uncontrolled cell division .

The following table summarizes the IC50 values for various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 1.1 | TS inhibition |

| HCT-116 | 2.6 | Apoptosis induction |

| HepG2 | 1.4 | Cell cycle arrest |

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens:

- Inhibition of Bacterial Growth : Studies have reported effective inhibition against Escherichia coli and Staphylococcus aureus, suggesting its potential as an antimicrobial agent .

The compound's mechanism in antimicrobial activity may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Case Studies

Several studies have explored the biological activities of triazole derivatives similar to this compound:

- Thymol-Triazole Conjugates : A study synthesized triazole-tethered thymol derivatives that exhibited strong antiproliferative activity against multiple cancer cell lines .

- Computational Studies : Molecular docking studies have provided insights into how these compounds interact with target proteins involved in cancer progression and microbial resistance .

Q & A

Basic: What are the standard methods for synthesizing dimethyl 1-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate, and how can reaction conditions be optimized?

Methodological Answer:

A typical synthesis involves cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, between azides and alkynes, followed by esterification. For optimization, use Design of Experiments (DOE) to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading). For example, refluxing in DMSO or DMF with a copper catalyst at 80–100°C for 12–24 hours is common. Statistical tools like response surface methodology (RSM) can identify optimal conditions by analyzing yield versus variables like time and molar ratios .

Basic: What spectroscopic techniques are essential for characterizing this triazole derivative?

Methodological Answer:

Core techniques include:

- NMR (¹H, ¹³C, DEPT-135) to confirm substituent positions on the triazole and aromatic rings.

- IR spectroscopy to identify ester carbonyl stretches (~1740 cm⁻¹) and triazole C-N vibrations (~1500 cm⁻¹).

- High-resolution mass spectrometry (HRMS) for molecular ion validation.

For advanced confirmation, X-ray crystallography resolves steric effects of the methoxy and methyl groups on the phenyl ring .

Advanced: How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways, such as iodine substitution (if present) or ester hydrolysis. Transition state analysis identifies activation barriers, while Fukui indices predict electrophilic/nucleophilic sites. Pair computational results with experimental kinetics (e.g., monitoring reaction progress via HPLC) to validate mechanisms .

Advanced: How can researchers resolve contradictions in biological activity data for this compound across different assays?

Methodological Answer:

- Dose-response validation : Replicate assays under standardized conditions (e.g., fixed cell lines, incubation times).

- Metabolic stability testing : Use liver microsomes to assess if discrepancies arise from rapid degradation.

- Molecular docking : Compare binding affinities to target proteins (e.g., kinases) across assays. Statistical meta-analysis can highlight outliers due to assay sensitivity or interference from ester hydrolysis byproducts .

Basic: What are the recommended protocols for evaluating the compound’s in vitro antimicrobial activity?

Methodological Answer:

- Broth microdilution (CLSI guidelines) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at concentrations 0.5–128 µg/mL. Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO ≤1%).

- Time-kill assays : Monitor bactericidal effects over 24 hours. Synergy with β-lactams can be assessed via checkerboard assays .

Advanced: How can the environmental impact of synthesizing this compound be minimized?

Methodological Answer:

- Green solvent substitution : Replace DMF with cyclopentyl methyl ether (CPME) or ethyl acetate.

- Catalyst recycling : Use immobilized copper nanoparticles to reduce heavy metal waste.

- Life Cycle Assessment (LCA) : Quantify energy/water use and emissions at each synthesis step. Membrane separation technologies (e.g., nanofiltration) can recover unreacted precursors .

Advanced: What strategies address low crystallinity in X-ray structure determination of this triazole derivative?

Methodological Answer:

- Co-crystallization : Add small-molecule co-formers (e.g., nicotinamide) to enhance lattice stability.

- Variable-temperature XRD : Analyze thermal expansion coefficients to identify optimal crystallization temperatures.

- Hirshfeld surface analysis : Predict intermolecular interactions (e.g., C-H···O) that stabilize the crystal packing .

Basic: How can researchers design a structure-activity relationship (SAR) study for this compound?

Methodological Answer:

- Scaffold diversification : Synthesize analogs with varied substituents (e.g., halogens, alkyl chains) on the phenyl ring.

- Pharmacophore mapping : Use Schrödinger’s Phase or MOE to identify critical functional groups (e.g., ester moieties, triazole ring).

- Multivariate analysis : Apply principal component analysis (PCA) to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity data .

Advanced: What mechanistic insights can be gained from studying the hydrolysis of its ester groups?

Methodological Answer:

- Kinetic isotope effects (KIE) : Compare hydrolysis rates in H₂O vs. D₂O to distinguish acid/base-catalyzed pathways.

- LC-MS/MS monitoring : Identify intermediates (e.g., monoesters) under physiological pH (7.4) and acidic/alkaline conditions.

- Computational solvation models : Simulate transition states using COSMO-RS to explain solvent-dependent reactivity .

Advanced: How can contradictory computational and experimental data on its stability be reconciled?

Methodological Answer:

- Accelerated stability testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) for 4–8 weeks. Compare degradation profiles with DFT-predicted pathways.

- Sensitivity analysis : Identify which computational parameters (e.g., solvation model, basis set) most affect stability predictions. Validate with Arrhenius plots from experimental kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.